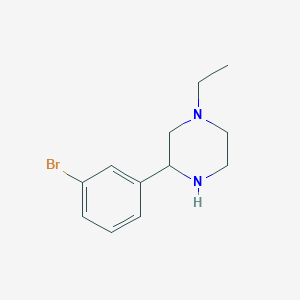

3-(3-Bromophenyl)-1-ethylpiperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromophenyl)-1-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c1-2-15-7-6-14-12(9-15)10-4-3-5-11(13)8-10/h3-5,8,12,14H,2,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUDSMCRMQDHGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(C1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Probing of 3 3 Bromophenyl 1 Ethylpiperazine Analogs

Influence of Substituent Position and Nature on Biological Activity

The biological activity of arylpiperazine derivatives can be significantly altered by the position and nature of substituents on both the phenyl and piperazine (B1678402) rings. mdpi.com SAR studies are instrumental in identifying the key structural features required for desired pharmacological effects. mdpi.comnih.gov

The bromophenyl ring of 3-(3-Bromophenyl)-1-ethylpiperazine is a critical component for its interaction with biological targets. Modifications to this ring, including the position and type of substituent, can dramatically alter the compound's activity. nih.gov

Research on various aryl-substituted compounds has demonstrated the importance of the substitution pattern on the phenyl ring for biological efficacy. For instance, in a study of isocoumarin (B1212949) analogues, the presence of fluoro groups at the meta and para positions of the phenyl ring was found to enhance the antimetastatic effect. nih.gov Similarly, for arylpiperazine derivatives targeting the androgen receptor, ortho-substituted phenyl groups led to moderate to strong cytotoxic activities. mdpi.com

The nature of the substituent is also a key determinant of activity. The replacement of a hydrogen atom with electron-withdrawing or electron-donating groups can influence the electronic properties of the entire molecule, affecting its binding affinity to receptors. For example, the addition of fluoro substituents has been shown to improve the antimigration activity of certain compounds. nih.gov

The following table summarizes the effects of various substitutions on the phenyl ring from different studies, illustrating the sensitivity of biological activity to these modifications.

| Original Compound Class | Substitution on Phenyl Ring | Effect on Biological Activity | Reference |

| Isocoumarin analogues | Fluoro groups at meta and para positions | Increased antimetastatic effect | nih.gov |

| Arylpiperazine derivatives | Ortho-substituted phenyl groups | Moderate to strong cytotoxic activities | mdpi.com |

| Benzoylbenzophenone thiosemicarbazone | Fluoro substituents | Improved antimigration activity | nih.gov |

The piperazine ring is a common scaffold in many biologically active compounds due to its ability to interact with various receptors. mdpi.com Substitutions on the nitrogen atoms of the piperazine ring significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

For instance, N-alkylation of the piperazine ring can affect the compound's basicity and lipophilicity, which in turn can alter its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its affinity for the target receptor. In a series of arylpiperazine derivatives, the nature of the aryl group substituted at the piperazine ring was found to be crucial, with specific substitutions leading to improved activity while others did not. mdpi.com

In the context of histamine (B1213489) H3 receptor antagonists, a comparison between compounds with a piperazine versus a piperidine (B6355638) core revealed that the change in the protonation state at physiological pH, dictated by the core structure, was responsible for differences in inhibitory potency. nih.gov Furthermore, in a series of lapatinib (B449) derivatives, the introduction of different substituents on the piperazine ring led to varying degrees of biological activity. mdpi.com

The table below illustrates the impact of substitutions on the piperazine ring in different compound series.

| Compound Series | Modification on Piperazine Ring | Observed Effect | Reference |

| Histamine H3 Receptor Antagonists | Replacement of piperazine with piperidine | Altered inhibitory potency due to changes in protonation state | nih.gov |

| Arylpiperazine Derivatives | Variation of the aryl group substituent | Significant impact on biological activity | mdpi.com |

| Lapatinib Derivatives | Introduction of various substituents | Modulated biological activity | mdpi.com |

Similarly, for a series of histamine H3 receptor antagonists, extending the length of the alkyl chain linker led to a decrease in affinity for the receptor. nih.gov This highlights the importance of an optimal linker length for effective binding.

The following table provides examples of how linker variations affect biological activity.

| Compound Class | Linker Modification | Impact on Biological Activity | Reference |

| Arylpiperazine Interferon Inducers | Carbonyl linker vs. thiourea/urea linkers | Increased potency with carbonyl linker | nih.gov |

| Histamine H3 Receptor Antagonists | Extension of the alkyl chain linker | Decreased affinity for the receptor | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govimist.ma These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

Several QSAR studies have been conducted on piperazine derivatives to understand the structural requirements for their biological effects. nih.govnih.gov For instance, a 3D-QSAR study on piperazine derivatives with antihistamine and antibradykinin effects revealed that electrostatic and steric factors, but not hydrophobicity, were correlated with their antagonistic activity. nih.gov Another study on aryl alkanol piperazine derivatives with antidepressant activities developed 2D-QSAR models that identified specific descriptors influencing their reuptake inhibition activity for serotonin (B10506) and noradrenaline. nih.gov

In the context of 1,3,5-triazine (B166579) derivatives that act as herbicides, both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed to create 3D-QSAR models with good predictive ability. asianpubs.org These models provide valuable insights for designing more effective herbicides. asianpubs.org Similarly, a 3D-QSAR study on N-(3-phenylpropyl)piperazine type σ1 receptor ligands was performed to understand their structural requirements. bnujournal.com

The table below summarizes the findings from various QSAR studies on piperazine-related compounds.

| Compound Series | QSAR Method | Key Findings | Reference |

| Piperazine derivatives | 3D-QSAR (CoMFA) | Electrostatic and steric factors correlate with antagonistic effect. | nih.gov |

| Aryl alkanol piperazine derivatives | 2D-QSAR (GFA) | Identified specific descriptors for 5-HT and NA reuptake inhibition. | nih.gov |

| 1,3,5-Triazine derivatives | 3D-QSAR (CoMFA, CoMSIA) | Developed predictive models for herbicidal activity. | asianpubs.org |

| N-(3-phenylpropyl)piperazine derivatives | 3D-QSAR | Elucidated structural requirements for σ1 receptor binding. | bnujournal.com |

Pharmacophore Development for Piperazine-Containing Ligands

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov Developing a pharmacophore model is a key step in drug discovery, as it can be used to screen large compound libraries for new potential ligands. nih.gov

For piperazine-containing ligands, several pharmacophore models have been proposed for various biological targets. A common pharmacophore model for sigma-1 (σ1) receptor ligands consists of a central basic amine flanked by two hydrophobic domains. nih.gov Similarly, a pharmacophore model for serotonin transporter ligands based on piperazine derivatives has been proposed. researchgate.net

The development of a pharmacophore model often involves aligning a set of active compounds and identifying the common chemical features that are essential for their activity. nih.gov These features can include hydrogen bond donors and acceptors, hydrophobic regions, and ionizable groups. nih.gov For instance, a ligand-based pharmacophore model for FAK1 inhibitors identified hydrophobic interactions, hydrogen bond acceptors, and a positive ionizable feature as crucial for activity. nih.gov

The table below outlines key features of pharmacophore models developed for different classes of piperazine-containing ligands.

| Target/Ligand Class | Key Pharmacophore Features | Reference | | --- | --- | --- | --- | | Sigma-1 (σ1) Receptor Ligands | Central basic amine, two hydrophobic domains | nih.gov | | Serotonin Transporter Ligands | Based on piperazine derivatives | researchgate.net | | FAK1 Inhibitors | Hydrophobic interactions, H-bond acceptors, positive ionizable group | nih.gov |

Molecular Basis of Biological Activity: Receptor and Enzyme Interactions of 3 3 Bromophenyl 1 Ethylpiperazine Derivatives

In Vitro Receptor Binding Affinity and Functional Characterization

The following subsections outline the engagement of 3-(3-bromophenyl)-1-ethylpiperazine derivatives with various receptor systems, providing insight into their potential pharmacological profiles.

Derivatives of arylpiperazine, a class to which this compound belongs, have been extensively studied for their interaction with serotonin (B10506) (5-HT) receptors. These receptors are implicated in a wide range of physiological and pathological processes.

Certain long-chain arylpiperazine derivatives have demonstrated significant affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. For instance, compound 12a in a study showed a Ki of 41.5 nM at the 5-HT1A receptor, 315 nM at the 5-HT2A receptor, and 42.5 nM at the 5-HT7 receptor. nih.gov Another derivative, 9b , exhibited Ki values of 23.9 nM (5-HT1A), 39.4 nM (5-HT2A), and 45.0 nM (5-HT7). nih.gov

The affinity for these receptors is influenced by the structural characteristics of the molecule. For the 5-HT1A receptor, the nature of the terminal fragment of the arylpiperazine derivative appears to be a key determinant of affinity. nih.gov In the case of the 5-HT2A receptor, the biphenyl-like system linked to the piperazine (B1678402) ring has a high influence on binding. nih.gov For the 5-HT7 receptor, biphenyl-like systems also contribute favorably to affinity, with less influence from the spacer length and terminal fragments. nih.gov

In the context of 5-HT6 receptors, novel arylhydantoin 1,3,5-triazine (B166579) derivatives have been synthesized and evaluated. One of the most active compounds, a 5-(2-naphthyl)hydantoin derivative (26 ), displayed a Ki of 87 nM for the 5-HT6 receptor and showed selectivity over 5-HT1A, 5-HT2A, and 5-HT7 receptors. mdpi.comsemanticscholar.org Many compounds in this series showed weaker affinities for 5-HT1A and 5-HT2A receptors compared to their affinity for the 5-HT6 receptor. mdpi.comsemanticscholar.org

Furthermore, 1,3,5-triazine derivatives have been explored as 5-HT7 receptor ligands. A derivative with a fluorine substituent, N2-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N4-phenethyl-1,3,5-triazine-2,4,6-triamine (2) , was found to have a high affinity for the 5-HT7 receptor with a Ki of 8 nM. mdpi.com Another compound, N2-(2-(1H-indol-3-yl)ethyl)-N4-(2-((4-fluorophenyl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine (12) , also showed significant affinity with a Ki of 18 nM. mdpi.com

Table 1: In Vitro Binding Affinities (Ki, nM) of Arylpiperazine Derivatives at Serotonin Receptors This is an interactive table. Select a compound to see more details.

| Compound | 5-HT1A | 5-HT2A | 5-HT6 | 5-HT7 |

|---|---|---|---|---|

| 12a | 41.5 nih.gov | 315 nih.gov | - | 42.5 nih.gov |

| 9b | 23.9 nih.gov | 39.4 nih.gov | - | 45.0 nih.gov |

| 26 | >10000 mdpi.com | 5420 mdpi.com | 87 mdpi.com | 520 mdpi.com |

| 2 | - | - | - | 8 mdpi.com |

| 12 | - | - | - | 18 mdpi.com |

Arylpiperazine derivatives are also known to interact with dopamine (B1211576) receptors, which are crucial targets in the central nervous system. The affinity of these compounds for dopamine receptor subtypes, such as D1, D2, and D3, has been a subject of investigation.

In a series of novel multi-target ligands based on indazole and piperazine scaffolds, compounds were evaluated for their affinity at D2 receptors. nih.gov The starting compound, D2AAK3 , showed affinity for D2, 5-HT1A, and 5-HT2A receptors. nih.gov Modifications led to compounds 1 and 10 , which demonstrated improved D2 receptor affinity while maintaining high nanomolar affinity for D3 and 5-HT7 receptors. nih.gov

For some long-chain arylpiperazine derivatives, the terminal fragment of the molecule has a pronounced impact on D2-like receptor affinity, whereas the biphenyl-like system has a greater effect on D1-like receptor affinity. nih.gov The affinity of arylpiperazine derivatives for dopamine transporters (DAT) has also been studied, with some compounds showing high affinity and selectivity for DAT over the serotonin transporter (SERT). uky.edu

Cariprazine, a dopamine D3 receptor-preferring antagonist-partial agonist, which contains a piperazine moiety, exhibits approximately 10-fold higher affinity for human D3 receptors (pKi 10.07) compared to human D2L (pKi 9.16) and D2S (pKi 9.31) receptors. nih.gov This highlights the potential for developing subtype-selective dopamine receptor ligands from the piperazine scaffold.

Table 2: In Vitro Binding Affinities (pKi or Ki) of Piperazine Derivatives at Dopamine Receptors This is an interactive table. Select a compound to see more details.

| Compound | Receptor | Affinity |

|---|---|---|

| Cariprazine | D3 (human) | pKi 10.07 nih.gov |

| Cariprazine | D2L (human) | pKi 9.16 nih.gov |

| Cariprazine | D2S (human) | pKi 9.31 nih.gov |

| Compound 12a | D2 | Ki 300 nM nih.gov |

| Compound 1 | D1 | - nih.gov |

| Compound 10 | D1 | - nih.gov |

Adenosine (B11128) receptors, including the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors that play a significant role in various physiological processes. nih.govmdpi.com The A1 and A3 subtypes are known to inhibit adenylyl cyclase. nih.govnih.gov

While direct studies on the affinity of this compound for adenosine receptors are limited, research on related heterocyclic structures provides some context. For example, pyrazolo[3,4-d]pyridazine derivatives have been designed and synthesized as adenosine receptor ligands. nih.gov One such compound, 10b , displayed high affinity at both A1 and A3 receptors, with pKi values of 7.95 and 7.89, respectively. nih.gov

The development of selective A1 receptor antagonists is an active area of research, with potential applications in various therapeutic areas. nih.gov The affinity of ligands for adenosine receptors is often determined through competitive binding assays using radiolabeled antagonists. nih.govsemanticscholar.org

Table 3: In Vitro Binding Affinities (pKi) of a Pyrazolo[3,4-d]pyridazine Derivative at Adenosine Receptors This is an interactive table. Select a compound to see more details.

| Compound | A1 Receptor | A3 Receptor |

|---|---|---|

| 10b | 7.95 nih.gov | 7.89 nih.gov |

Histamine (B1213489) receptors, particularly the H4 receptor, are involved in inflammatory and immune responses. nih.gov Ligands targeting the H4 receptor have shown potential in models of inflammatory pain. nih.gov

Research into 1,3,5-triazine derivatives has identified compounds with notable affinity for the H4 receptor. In one study, a series of acyclic and aliphatic 1,3,5-triazine derivatives were synthesized and evaluated. nih.gov The most promising compound, 6 (4-(cyclopentylmethyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine), demonstrated a Ki of 63 nM for the H4 receptor and exhibited antagonistic activity. nih.gov

The development of dual histamine H1 and H2 receptor antagonists has also been explored using cyanoguanidine derivatives, which can be synthesized from piperazine-containing precursors. mdpi.com

Table 4: In Vitro Binding Affinity (Ki, nM) of a 1,3,5-Triazine Derivative at the Histamine H4 Receptor This is an interactive table. Select a compound to see more details.

| Compound | H4 Receptor |

|---|---|

| 6 | 63 nih.gov |

Chemokine receptors, such as CCR1 and CCR5, play a role in immune cell trafficking and have overlapping ligand dependencies. nih.gov The interaction of ligands with these receptors can be influenced by post-translational modifications of the receptor. nih.gov

Peroxisome proliferator-activated receptor β/δ (PPARβ/δ) is a nuclear receptor that has emerged as a potential pharmacological target. A derivative of (Z)-3-(4-dimethylamino-phenyl)-2-phenyl-acrylonitrile, compound 37 ((Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile), has been identified as a novel PPARβ/δ-selective ligand. researchgate.net This compound exhibits high binding affinity with an IC50 of 27 nM and acts as a potent inverse agonist. researchgate.net

Compound 37 was shown to selectively inhibit the agonist-induced activity of PPARβ/δ and down-regulate the transcription of the PPARβ/δ target gene Angptl4 in mouse myoblasts with an IC50 of 9.5 nM. researchgate.net This demonstrates that piperazine-containing structures can be designed to modulate the activity of nuclear receptors like PPARβ/δ.

Table 5: In Vitro Activity of a Piperazine Derivative at PPARβ/δ This is an interactive table. Select a compound to see more details.

| Compound | Assay | Activity |

|---|---|---|

| 37 | PPARβ/δ Binding Affinity | IC50 = 27 nM researchgate.net |

| 37 | Angptl4 Transcription Inhibition | IC50 = 9.5 nM researchgate.net |

Tyrosine Kinase Inhibition (e.g., EGFR, KIT, PDGFRA, FGFR)

Phenylpiperazine derivatives have been identified as a novel class of inhibitors for the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase crucial in cellular signaling pathways that are often deregulated in cancer. nih.govnih.gov

Research into a series of phenylpiperazine derivatives demonstrated their ability to inhibit EGFR kinase activity. The potency of these compounds, measured as the half-maximal inhibitory concentration (IC50), was evaluated, with some derivatives showing significant activity. For instance, a derivative featuring two methoxy (B1213986) substituents on the phenyl ring (compound 3p) exhibited the most potent inhibitory activity against EGFR, with an IC50 value of 0.08 µM. nih.gov In contrast, derivatives with halogen substituents on the phenylpiperazine ring generally showed decreased anticancer activities. nih.gov

The selectivity of these compounds was also assessed against other protein kinases. The inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR) was found to be nearly an order of magnitude lower when compared to their activity against EGFR, suggesting a degree of selectivity. nih.gov While EGFR and PDGFR have been investigated, specific inhibitory data for these phenylpiperazine derivatives against other important tyrosine kinases like KIT and Fibroblast Growth Factor Receptor (FGFR) is not extensively detailed in the reviewed literature.

| Compound ID | Substituents | Target Kinase | IC50 (µM) |

| 3b | 4-OCH3 | EGFR | 0.21 |

| 3e | 3-OCH3 | EGFR | 0.15 |

| 3i | 2-OCH3 | EGFR | 0.11 |

| 3p | 3,4-di-OCH3 | EGFR | 0.08 |

| Gefitinib | (Positive Control) | EGFR | 0.15 |

Data sourced from a study on novel phenylpiperazine derivatives as EGFR TK inhibitors. nih.gov

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the neurotransmitter 2-arachidonoylglycerol (B1664049) (2-AG). nih.govfrontiersin.org Inhibition of MAGL is a therapeutic strategy for various conditions, including neurodegenerative diseases and cancer. nih.govresearchgate.net

Structurally related compounds, such as phenyl(piperazin-1-yl)methanone and benzylpiperidine derivatives, have been developed as MAGL inhibitors. nih.govresearchgate.net A virtual screening study identified a phenyl(piperazin-1-yl)methanone derivative (compound 4) as a reversible MAGL inhibitor with an IC50 of 6.1 µM. researchgate.net Further optimization studies on a series of benzylpiperidine-based inhibitors led to the identification of a compound (derivative 13) with potent, reversible, and selective MAGL inhibition, demonstrating a competitive mode of action. nih.govnih.gov

The mechanism of inhibition can be either reversible or irreversible. mdpi.com Irreversible inhibitors, such as those with carbamate (B1207046) moieties, often act by covalently modifying the catalytic serine residue of the enzyme. mdpi.comnih.gov In contrast, the identified benzylpiperidine and phenyl(piperazin-1-yl)methanone derivatives demonstrate reversible inhibition, which can be advantageous in avoiding side effects associated with prolonged enzyme inactivation. nih.govresearchgate.net

| Compound Class | Derivative Example | Target Enzyme | Inhibition Metric | Mechanism |

| Phenyl(piperazin-1-yl)methanone | Compound 4 | MAGL | IC50 = 6.1 µM | Reversible |

| Benzylpiperidine | Compound 13 | MAGL | Ki = 1.42 nM | Reversible, Competitive |

Data compiled from studies on reversible MAGL inhibitors. nih.govresearchgate.net

Acyl-CoA: Cholesterol O-acyltransferase-1 (ACAT-1) Inhibition

Acyl-CoA: Cholesterol O-acyltransferase 1 (ACAT-1), also known as Sterol O-acyltransferase 1 (SOAT1), is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA. nih.gov This process is central to cellular cholesterol homeostasis, and its dysregulation is implicated in pathologies such as atherosclerosis and Alzheimer's disease. nih.govresearchgate.net

The inhibition of ACAT-1 is a subject of significant research interest, and various inhibitor compounds have been developed and studied. researchgate.net These inhibitors are valuable tools for investigating the roles of cholesterol storage and metabolism. researchgate.net However, based on the available scientific literature, there is limited specific information directly linking this compound or its close phenylpiperazine derivatives to the significant inhibition of ACAT-1. The primary inhibitors identified for ACAT-1, such as K604, F12511, and pyripyropenes, belong to different chemical classes. researchgate.netresearchgate.net

Enzyme Inhibition Kinetic Studies (in vitro)

Understanding the kinetics of enzyme inhibition provides crucial insights into the mechanism of action of a drug candidate. researchgate.net For derivatives related to this compound, kinetic studies have been instrumental in characterizing their interaction with target enzymes like MAGL and EGFR.

For MAGL inhibitors, kinetic analyses have distinguished between different modes of inhibition. For example, a potent benzylpiperidine-based inhibitor (compound 13) was evaluated using Michaelis-Menten kinetics at various concentrations. The results supported a competitive inhibition model, with a measured inhibitor constant (Ki) of 1.42 ± 0.16 nM. nih.gov The reversibility of other phenyl(piperazin-1-yl)methanone inhibitors was confirmed by demonstrating that their inhibitory potency (IC50) did not increase with longer pre-incubation times with the MAGL enzyme. researchgate.net

In the context of EGFR inhibition by phenylpiperazine derivatives, studies have focused on correlating the enzymatic inhibition with cellular effects. A moderate correlation was established between the EGFR inhibitory activity (IC50 values) and the anti-proliferative effect on cancer cell lines, yielding a correlation coefficient (r²) of 0.979. nih.gov This suggests that the observed cellular effects are, at least in part, a direct consequence of the compounds' interaction with the EGFR protein. nih.gov

Cell-Based Assays for Ligand Efficacy and Potency (in vitro)

Cell-based assays are essential for evaluating the biological activity of compounds in a more physiologically relevant context than purely enzymatic assays. mdpi.com These assays can determine a ligand's efficacy and potency by measuring its effects on cell proliferation, signaling pathways, or target engagement within intact cells. mdpi.comnih.gov

For phenylpiperazine derivatives targeting EGFR, anti-proliferative assays are commonly used. The potency of these compounds was determined by treating various cancer cell lines, such as the A549 non-small cell lung cancer line, and measuring the IC50 values for growth inhibition. nih.gov One particularly potent derivative (compound 3p) exhibited an IC50 in the nanomolar range in these cell cultures. nih.govnih.gov

Similarly, the antiproliferative activity of a phenyl(piperazin-1-yl)methanone MAGL inhibitor was assessed against breast and ovarian cancer cell lines, with IC50 values ranging from 31–72 µM. researchgate.net

Beyond measuring cytotoxicity, other cell-based assays are employed to understand a compound's properties. The Parallel Artificial Membrane Permeability Assay (PAMPA) has been used to assess the ability of MAGL inhibitors to cross cell membranes and reach their intracellular target. nih.gov For screening ACAT inhibitors, a cell-based fluorescence assay has been developed. nih.govresearchgate.net This method uses cells transfected with ACAT1 or ACAT2 and a fluorescent cholesterol analog (NBD-cholesterol) to measure the enzyme's activity inside the cell and screen for specific inhibitors. nih.govresearchgate.netresearchgate.net

Computational Modeling and Quantum Chemical Insights into 3 3 Bromophenyl 1 Ethylpiperazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. nih.gov For a molecule like 3-(3-Bromophenyl)-1-ethylpiperazine, DFT calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and various reactivity descriptors. These calculations are typically performed using a specified functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate yet highly effective manner. bohrium.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring and the nitrogen atoms of the piperazine (B1678402) moiety. The LUMO, conversely, would likely be distributed over the aromatic ring system. The presence of the bromine atom, an electron-withdrawing group, and the ethyl group, an electron-donating group, would modulate the energies of these orbitals.

Table 1: Representative Frontier Molecular Orbital Energies for an Arylpiperazine Analog

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: The values in this table are representative examples for a similar arylpiperazine compound and are intended for illustrative purposes. Actual values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In the case of this compound, the MEP map would likely show negative potential around the nitrogen atoms of the piperazine ring, indicating their basicity and ability to act as hydrogen bond acceptors. The bromine atom would also contribute to the electrostatic potential, potentially creating a region of positive potential (a "sigma-hole") along the C-Br bond axis, which can participate in halogen bonding. The phenyl ring would exhibit a more complex potential landscape due to the interplay of the aromatic system and the bromo substituent.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of interest for their potential applications in photonics and optoelectronics. nih.gov Computational methods, particularly DFT, can be used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). Molecules with significant charge transfer characteristics and a small HOMO-LUMO gap often exhibit enhanced NLO properties.

While not a primary focus for many pharmaceutical applications, the NLO properties of arylpiperazine derivatives have been investigated. nih.gov The presence of the bromophenyl group and the piperazine nitrogen atoms in this compound could lead to intramolecular charge transfer, potentially giving rise to NLO activity.

Table 2: Representative NLO Properties for a Substituted Arylpiperazine

| Property | Value |

| Dipole Moment (Debye) | 3.5 |

| First Hyperpolarizability (β) (esu) | 15 x 10⁻³⁰ |

Note: These values are illustrative and based on general findings for NLO-active organic molecules. Specific calculations would be necessary to determine the NLO properties of this compound.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential drug targets and understanding the molecular basis of ligand-receptor interactions. mdpi.com

For this compound, docking studies would involve placing the molecule into the binding site of a specific protein target. The scoring functions used in docking algorithms would then evaluate the binding affinity based on factors such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The protonatable nitrogen of the piperazine ring is a key feature for forming salt bridges with acidic residues (e.g., aspartate) in a receptor's binding pocket. nih.gov The bromophenyl group can engage in hydrophobic and halogen bonding interactions, while the ethyl group can occupy a hydrophobic pocket.

Molecular Dynamics Simulations to Elucidate Ligand-Target Recognition

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. acs.org Unlike the static picture provided by molecular docking, MD simulations can reveal the conformational changes that occur in both the ligand and the receptor upon binding, offering a more realistic representation of the binding process. acs.org

An MD simulation of this compound bound to a target receptor would track the movements of all atoms in the system over a period of nanoseconds or even microseconds. This would allow for the analysis of the stability of the binding pose, the key interactions that are maintained over time, and the role of solvent molecules in the binding event. Such simulations are crucial for validating docking results and gaining a deeper understanding of the ligand-receptor recognition process.

Conformational Analysis of the Piperazine Ring and its Impact on Binding

Conformational analysis of this compound would aim to identify the lowest energy conformations of the molecule. For 1,3-disubstituted piperazines, the substituents can be in either axial or equatorial positions. The relative stability of these conformers is determined by steric and electronic effects. The preferred conformation will dictate the spatial arrangement of the key interacting groups, which in turn will affect the molecule's binding affinity and selectivity for its biological target. Studies on related 2-substituted piperazines have shown a preference for the axial conformation, which can be further stabilized by intramolecular interactions. nih.gov

Preclinical Pharmacokinetic and Metabolic Characterization of 3 3 Bromophenyl 1 Ethylpiperazine in Animal Models

In Vitro Metabolic Stability Assessments (e.g., Liver Microsomal Preparations)

To assess the metabolic stability of a compound, researchers commonly utilize in vitro systems such as liver microsomes. These preparations contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. By incubating the compound with liver microsomes from various species (e.g., rat, mouse, dog, human), scientists can determine the rate at which the compound is metabolized. This information helps in predicting the compound's hepatic clearance and its potential for drug-drug interactions.

A hypothetical data table for such an assessment might look like this:

| Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

| Dog | Data not available | Data not available |

| Human | Data not available | Data not available |

Identification of Major Metabolic Pathways and Metabolites in Animal Models

Following in vitro assessments, studies in animal models are conducted to identify the primary metabolic pathways and the resulting metabolites. These studies often involve administering the compound to animals (e.g., rats) and analyzing biological samples like plasma, urine, and feces using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The goal is to understand how the body chemically modifies the compound to facilitate its elimination. Common metabolic reactions include oxidation, hydroxylation, dealkylation, and conjugation with molecules like glucuronic acid.

A summary of potential metabolic pathways for a phenylpiperazine derivative could be structured as follows:

| Metabolic Pathway | Proposed Metabolite(s) | Status |

| N-de-ethylation | 3-(3-Bromophenyl)piperazine | Not confirmed |

| Aromatic hydroxylation | Hydroxy-3-(3-bromophenyl)-1-ethylpiperazine | Not confirmed |

| Piperazine (B1678402) ring opening | Not applicable | Not confirmed |

| Glucuronidation | Glucuronide conjugate of a hydroxylated metabolite | Not confirmed |

Preclinical Biodistribution Studies in Animal Models

Biodistribution studies are designed to determine how a compound distributes throughout the body after administration. This is often achieved by using a radiolabeled version of the compound and tracking its concentration in various tissues and organs over time. This information is crucial for identifying target organs for efficacy and potential sites of toxicity.

A representative biodistribution data table in a rat model might present the percentage of the injected dose per gram of tissue (%ID/g) at different time points:

| Organ | %ID/g at 1h | %ID/g at 24h |

| Blood | Data not available | Data not available |

| Brain | Data not available | Data not available |

| Liver | Data not available | Data not available |

| Kidneys | Data not available | Data not available |

| Lungs | Data not available | Data not available |

| Spleen | Data not available | Data not available |

Excretion Profiles in Animal Models

A typical excretion profile table would summarize the cumulative percentage of the administered dose recovered in urine and feces:

| Route of Excretion | Percentage of Administered Dose Recovered (0-48h) |

| Urine | Data not available |

| Feces | Data not available |

| Total | Data not available |

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 3 3 Bromophenyl 1 Ethylpiperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the proton (¹H) and carbon (¹³C) frameworks of a molecule. For 3-(3-Bromophenyl)-1-ethylpiperazine, NMR provides definitive evidence of its constitution by detailing the chemical environment, connectivity, and multiplicity of each unique nucleus.

¹H NMR Spectroscopy: The proton spectrum reveals distinct signals corresponding to the three primary components of the molecule: the ethyl group, the piperazine (B1678402) ring, and the 3-bromophenyl substituent.

Ethyl Group: The ethyl protons manifest as a characteristic quartet and triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen are deshielded and appear as a quartet, while the terminal methyl protons (-CH₃) appear as a triplet due to coupling with the adjacent methylene group.

Piperazine Ring: The eight protons on the piperazine ring typically appear as complex multiplets. The four protons on the carbons adjacent to the ethyl-substituted nitrogen will have a different chemical shift from the four protons on the carbons adjacent to the phenyl-substituted nitrogen.

3-Bromophenyl Group: The 1,3-disubstituted aromatic ring gives rise to a complex splitting pattern for its four protons. The proton at the C2 position (between the two substituents) is expected to be a singlet or a narrow triplet. The other three aromatic protons will appear as distinct multiplets, with their chemical shifts and coupling constants determined by their positions relative to the bromine atom and the piperazine ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound (C₁₂H₁₇BrN₂), a total of 10 distinct signals are expected in the decoupled spectrum, assuming symmetry allows for the overlap of two pairs of piperazine carbons.

Aliphatic Region: Signals for the two ethyl carbons and the four piperazine carbons appear in the upfield region.

Aromatic Region: Six distinct signals are anticipated in the downfield aromatic region. The carbon atom bonded to the bromine (C-Br) is readily identifiable, as are the other five carbons of the phenyl ring.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Ethyl -CH₃ | ~1.1 (triplet) | ~12 |

| Ethyl -CH₂- | ~2.5 (quartet) | ~52 |

| Piperazine -CH₂- (positions 2, 6) | ~2.6-2.8 (multiplet) | ~53 |

| Piperazine -CH₂- (positions 3, 5) | ~3.1-3.3 (multiplet) | ~49 |

| Aromatic C-H | ~6.8-7.4 (multiplets) | ~115-131 |

| Aromatic C-N | N/A | ~151 |

Note: Predicted values are based on data from analogous structures like 1-ethylpiperazine (B41427) and other bromophenylpiperazine derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands that confirm its key structural features.

The primary vibrational modes expected are:

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weak to medium bands above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl and piperazine groups are observed as stronger bands in the 2800-3000 cm⁻¹ region.

C-N Stretching: The stretching vibrations of the tertiary amine C-N bonds within the piperazine ring and the bond to the ethyl group typically occur in the fingerprint region, around 1200-1300 cm⁻¹.

Aromatic C=C Bending: The out-of-plane (OOP) bending vibrations for the substituted benzene (B151609) ring are found in the 690-900 cm⁻¹ range and are indicative of the 1,3-substitution pattern.

C-Br Stretching: The carbon-bromine bond gives rise to a characteristic absorption in the low-frequency fingerprint region, typically between 500 and 700 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3010 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2800 - 2980 | Strong |

| C-N Stretch (Aliphatic Amine) | 1200 - 1300 | Medium |

| Aromatic C=C Bending (OOP) | 690 - 900 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the fragmentation patterns of the molecule.

For this compound (C₁₂H₁₇BrN₂), high-resolution mass spectrometry (HRMS) would confirm its elemental composition. A key feature in the mass spectrum is the presence of two peaks for the molecular ion, [M]⁺ and [M+2]⁺, of almost equal intensity. docbrown.info This is the characteristic isotopic signature of a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

The fragmentation of the molecule under electron ionization (EI) would likely proceed through several key pathways:

Loss of the Ethyl Group: Cleavage of the bond between the piperazine nitrogen and the ethyl group, resulting in a significant fragment ion at [M-29]⁺, corresponding to the loss of a C₂H₅ radical.

Piperazine Ring Opening: Fission of the piperazine ring can lead to various fragment ions, such as the loss of an ethyleneimine fragment.

Benzylic Cleavage: The most characteristic fragmentation involves the cleavage of the piperazine ring, leading to the formation of a stable bromophenyl-containing cation.

Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge) | Proposed Fragment Identity | Notes |

|---|---|---|

| 268/270 | [C₁₂H₁₇BrN₂]⁺ | Molecular ion peak ([M]⁺), showing ⁷⁹Br/⁸¹Br isotope pattern |

| 239/241 | [C₁₀H₁₂BrN₂]⁺ | Loss of ethyl group (-C₂H₅) |

| 197/199 | [C₈H₈BrN]⁺ | Result of piperazine ring fragmentation |

| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and conjugated systems. The primary chromophore in this compound is the bromophenyl group.

The benzene ring exhibits characteristic absorption bands in the UV region. The presence of substituents—the bromine atom (an auxochrome) and the piperazine ring—will cause a bathochromic (red) shift of these bands to longer wavelengths compared to unsubstituted benzene. The spectrum is expected to show a primary absorption band (π → π* transition) characteristic of the substituted benzene ring.

Predicted UV-Vis Absorption Data

| Transition | Predicted λₘₐₓ (nm) | Solvent |

|---|

X-ray Crystallography for Solid-State Structure and Supramolecular Interactions

A successful crystallographic analysis would confirm:

Connectivity: The exact bonding arrangement, confirming the 1,3-substitution on the phenyl ring and the 1-ethyl substitution on the piperazine.

Conformation: The preferred conformation of the molecule, including the puckering of the piperazine ring (which typically adopts a stable chair conformation) and the rotational angle between the phenyl ring and the piperazine moiety.

Supramolecular Interactions: In the crystal lattice, molecules can interact through non-covalent forces. X-ray crystallography would reveal any intermolecular interactions, such as C-H···π stacking between molecules or potential halogen bonding involving the bromine atom, which can influence the crystal packing and physical properties of the solid.

Chromatographic Techniques for Purity and Isolation (e.g., LC-MS, TLC)

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful hybrid technique that couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov A reversed-phase HPLC method, likely using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727) (often containing a small amount of formic acid to ensure protonation), would be used to separate the compound. The coupled mass spectrometer would provide real-time mass data, confirming the molecular weight of the eluting peak and thus verifying the identity and purity of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and inexpensive technique used for monitoring reaction progress and for preliminary purity checks. nih.gov For this compound, a silica (B1680970) gel plate would be used as the stationary phase. A solvent system of intermediate polarity, such as ethyl acetate/hexanes or dichloromethane/methanol, would serve as the mobile phase. The spot corresponding to the compound could be visualized under UV light (254 nm) due to its aromatic ring, or by staining with a chemical reagent like potassium permanganate, which reacts with the amine functionality. libretexts.org The retention factor (Rƒ) value is characteristic of the compound in a given solvent system.

Summary of Chromatographic Methods

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| LC-MS | C18 Silica | Water/Acetonitrile + 0.1% Formic Acid | Purity assessment, identification, quantification |

Emerging Research Applications and Future Perspectives for 3 3 Bromophenyl 1 Ethylpiperazine

Development as Chemical Probes for Receptor Deconvolution

The identification and validation of molecular targets for new chemical entities are critical steps in drug discovery. Chemical probes, small molecules designed to interact with specific protein targets, are invaluable tools in this process of receptor deconvolution. While specific studies detailing the use of 3-(3-Bromophenyl)-1-ethylpiperazine as a chemical probe are not yet widely published, its structural motifs suggest a strong potential for such applications.

The development of a chemical probe from a lead compound like this compound would typically involve the introduction of a reporter tag, such as a fluorescent group, a biotin (B1667282) moiety for affinity purification, or a photo-affinity label for covalent modification of the target protein. The choice of the reporter and the point of attachment on the this compound scaffold would be guided by structure-activity relationship (SAR) studies to ensure that the modification does not abrogate binding to the intended target.

Table 1: Potential Reporter Groups for Chemical Probe Development

| Reporter Type | Example | Application |

| Fluorescent Tag | Fluorescein, Rhodamine | Visualization of target localization in cells |

| Affinity Tag | Biotin | Isolation and identification of target proteins |

| Photo-affinity Label | Benzophenone, Aryl azide | Covalent cross-linking to the target protein |

The bromophenyl group of this compound offers a versatile handle for chemical modification. For instance, palladium-catalyzed cross-coupling reactions could be employed to attach various reporter groups at the bromine position without significantly altering the core structure that may be responsible for target engagement. The ethyl group on the piperazine (B1678402) nitrogen provides another potential site for modification.

Strategies for Lead Optimization in Drug Discovery

Lead optimization is a crucial phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a hit compound. For this compound, several lead optimization strategies can be envisioned, drawing inspiration from successful campaigns on related piperazine-containing molecules. A notable example is the optimization of GBR 12909, a potent and selective dopamine (B1211576) reuptake inhibitor, and its analogues. nih.gov

The ethyl group at the N1 position of the piperazine ring is another critical point for modification. Varying the length and nature of this alkyl chain, or replacing it with more complex moieties such as aryl or heteroaryl groups, can have a profound impact on biological activity. nih.gov For example, in the case of GBR 12909 analogues, the introduction of N-aromatic and N-heteroaromatic substituents was explored to enhance affinity for the dopamine and serotonin (B10506) transporters. nih.gov

Table 2: Lead Optimization Strategies for this compound

| Modification Site | Strategy | Potential Outcome |

| 3-Bromophenyl Ring | Substitution of bromine with other halogens (F, Cl), alkyl, or aryl groups | Improved target affinity and selectivity, altered pharmacokinetic properties |

| Piperazine N1-position | Variation of the ethyl group (e.g., propyl, butyl), introduction of cyclic or aromatic substituents | Enhanced potency, modulation of off-target effects |

| Piperazine Ring | Introduction of substituents on the carbon atoms of the piperazine ring | Conformational constraint, improved metabolic stability |

Furthermore, computational approaches such as virtual screening and structure-based drug design can accelerate the lead optimization process. nih.gov By building a homology model of the target protein or using an existing crystal structure, researchers can computationally dock virtual libraries of this compound analogues to predict their binding modes and affinities. This in silico screening can help prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources. nih.govchemrxiv.org

Advancements in Synthetic Methodologies for Novel Piperazine Derivatives

The development of efficient and versatile synthetic routes is paramount for exploring the chemical space around the this compound scaffold. Several established and emerging synthetic methodologies for the preparation of novel piperazine derivatives can be applied and adapted for this purpose.

A common and straightforward approach to synthesize N-arylpiperazines is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (in this case, 1,3-dibromobenzene) and a piperazine derivative (1-ethylpiperazine). This method is known for its high functional group tolerance and generally good yields.

Once the core 1-(3-bromophenyl)piperazine (B3035295) is obtained, further derivatization can be achieved through various reactions. For instance, the remaining bromine atom on the phenyl ring can serve as a handle for Suzuki, Stille, or Sonogashira cross-coupling reactions to introduce a wide range of substituents.

Recent advancements in synthetic chemistry have also provided new tools for the synthesis of complex piperazine derivatives. For example, flow chemistry techniques can enable the rapid and safe synthesis of piperazine analogues, while biocatalysis offers an environmentally friendly alternative for certain synthetic transformations.

The synthesis of novel piperazine derivatives is an active area of research, with new methods being continuously developed to access diverse chemical structures. nih.govoup.commdpi.comnih.govoup.com These advancements will undoubtedly facilitate the exploration of the therapeutic potential of this compound and its analogues.

Table 3: Common Synthetic Reactions for Piperazine Derivatization

| Reaction Type | Reagents | Application |

| Buchwald-Hartwig Amination | Palladium catalyst, ligand, base | Formation of the N-aryl bond |

| Suzuki Coupling | Palladium catalyst, boronic acid/ester, base | C-C bond formation at the bromophenyl position |

| Sonogashira Coupling | Palladium catalyst, copper co-catalyst, terminal alkyne, base | C-C bond formation with an alkyne |

| Reductive Amination | Aldehyde/ketone, reducing agent (e.g., NaBH(OAc)3) | Modification of the N1-substituent |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-Bromophenyl)-1-ethylpiperazine, and what key parameters influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions, where a bromophenyl precursor reacts with 1-ethylpiperazine under controlled conditions. Key parameters include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature (60–80°C to balance reaction rate and side-product formation), and catalyst use (e.g., phase-transfer catalysts for heterogeneous systems). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the compound in high purity . Computational reaction path searches (e.g., quantum chemical calculations) can optimize these parameters for yield improvement .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with aromatic protons (δ 7.2–7.5 ppm) and piperazine/ethyl group signals (δ 2.5–3.5 ppm) serving as diagnostic peaks.

- GC-MS : Gas chromatography (non-polar columns, temperature ramps of 10°C/min) coupled with mass spectrometry validates molecular weight (241.13 g/mol) and fragmentation patterns .

- HPLC : Purity assessment (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Storage should be in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Acute toxicity data (Oral LD₅₀ > 300 mg/kg in rats) suggest moderate hazard, necessitating spill containment protocols .

Q. What are the key physical properties (e.g., melting point, solubility) of this compound that influence experimental design?

- Methodological Answer : The compound has a boiling point of 121–123°C and solubility in ethanol, DCM, and DMSO. These properties dictate solvent selection for reactions (e.g., ethanol for reflux) and crystallization (DCM/hexane mixtures). Low water solubility necessitates lipophilic carriers in biological assays .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites, while molecular dynamics simulations model solvent interactions. Reaction path search algorithms (e.g., via the ICReDD framework) identify energetically favorable pathways for functionalization, such as Suzuki couplings at the bromophenyl group .

Q. How can researchers resolve contradictions in reported biological activity data of this compound derivatives?

- Methodological Answer : Discrepancies often arise from purity variations or assay conditions. Validate compound purity via HPLC and NMR before testing. Standardize bioassays (e.g., fixed cell lines, consistent incubation times) and cross-reference with structurally similar analogs (e.g., 1-benzyl-4-nitropyridinyl piperazine derivatives) to contextualize activity trends .

Q. What crystallographic techniques are suitable for determining the solid-state structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is optimal. Crystallize the compound via slow evaporation of a saturated DCM/hexane solution. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles, while SHELX software refines the structure. Compare with analogous piperazine derivatives for conformational analysis .

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound for scalable research applications?

- Methodological Answer : Use DoE to vary parameters (temperature, solvent ratio, catalyst loading) and model responses (yield, purity). Central Composite Design (CCD) identifies optimal conditions (e.g., 75°C, 1:3 DMF:H₂O). High-throughput screening tools, as proposed by ICReDD, reduce trial-and-error by integrating computational predictions with experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.